2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide
Description
The compound “2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide” is a thiazolidinone derivative characterized by a complex heterocyclic framework. Its structure features a central thiazolidin-5-yl core substituted with a hydrazono group (─N=N─) linked to a 2-oxothiazolidin-4-ylidene moiety and an N-phenylacetamide side chain.
The synthesis of such compounds typically involves condensation reactions between hydrazide derivatives and thiocarbonyl-containing precursors. For instance, highlights the reaction of hydrazides with thiocarbonyl-bis-thioglycolic acid to form 2-thioxothiazolidin-4-one derivatives, a pathway likely relevant to this compound’s preparation . Similarly, describes the use of carbodiimide coupling agents (e.g., EDC/HOBt) to form acetamide linkages, which may align with the N-phenylacetamide moiety in the target molecule .
Properties
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c20-11(15-8-4-2-1-3-5-8)6-9-12(21)17-13(24-9)19-18-10-7-23-14(22)16-10/h1-5,9H,6-7H2,(H,15,20)(H,16,18,22)(H,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGOVWQUICFBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)NC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)/NC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These activities suggest that the compound may interact with multiple targets, potentially including protein kinases.
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities. For instance, some thiazolidine derivatives have been found to inhibit the activity of certain kinases, which are key regulators of cell signaling pathways.
Biochemical Pathways
For example, its potential anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival.
Pharmacokinetics
Thiazolidine derivatives are generally known for their good pharmacokinetic properties, which contribute to their broad range of biological activities.
Biological Activity
The compound 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal domains. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the reaction of thiosemicarbazones with various electrophiles. For instance, 2-(4-Oxothiazolidin-2-ylidene)-acetamides were synthesized from 2-cyano-3-mercapto-3-phenylaminoacrylamides through a series of cyclocondensation reactions. These reactions yield compounds that can be further modified to enhance their biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the target compound. For example, a series of 2-(4-Oxothiazolidin-2-ylidene)-acetamides exhibited significant antimicrobial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 8–64 µg/mL, indicating promising antibacterial properties .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5a | E. coli | 16 |
| 5b | Staphylococcus aureus | 32 |
| 5c | Pseudomonas aeruginosa | 64 |
| 9a | Klebsiella pneumoniae | 8 |
Antifungal Activity
In addition to antibacterial effects, thiazolidinone derivatives have been evaluated for antifungal activity. A study reported that certain derivatives demonstrated effective fungicidal activity against strains such as Candida albicans and Cryptococcus neoformans, with EC50 values as low as 0.85 µg/mL against specific fungal strains .
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| 4e | A. solani | 0.85 |
| 4f | P. lingam | 2.29 |
The mechanism by which thiazolidinone derivatives exert their biological effects is not fully elucidated but may involve disruption of cell membrane integrity and interference with metabolic pathways in microbial cells. Scanning electron microscopy (SEM) studies have shown that these compounds can cause significant morphological changes in bacterial cells, leading to cell lysis and death .
Case Studies
- Antimycobacterial Activity : A recent study evaluated several thiazolidinone derivatives for their activity against Mycobacterium tuberculosis. One compound demonstrated an inhibition rate of up to 98% at a concentration of 6.25 µg/mL, highlighting the potential for developing new antitubercular agents .
- Nematicidal Activity : The nematicidal properties of thiazolidinone derivatives were also explored, showing promising results against Meloidogyne incognita, with complete mortality observed at higher concentrations .
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolidinone derivatives often involves multi-step processes that include the formation of hydrazones and the incorporation of various functional groups. The compound can be synthesized through a reaction involving thiazolidinones and hydrazones, typically characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Infrared Spectroscopy
These methods confirm the structural integrity and purity of the synthesized compounds, which is crucial for subsequent biological evaluations.
Antimicrobial Properties
Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related compounds display effectiveness against a range of bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
- Fungal strains : Candida albicans
The antimicrobial activity is often assessed using methods such as disk diffusion assays, which measure the inhibition zones around antibiotic-infused disks placed on agar plates inoculated with the target microorganisms. The compound's effectiveness can be compared to standard antibiotics to evaluate its potential as a therapeutic agent .
Anti-inflammatory and Anticancer Activities
Thiazolidinones have also been studied for their anti-inflammatory properties. Some derivatives have shown promise as selective inhibitors of cyclooxygenase enzymes (COX), which play a significant role in inflammation. For example, certain thiazolidinone derivatives have demonstrated IC50 values indicating potent inhibition against COX-II, a target for anti-inflammatory drugs .
Additionally, anticancer activities have been reported for related thiazolidinone compounds. These compounds have been evaluated against various cancer cell lines, showing significant growth inhibition percentages. For instance, certain derivatives exhibited over 80% growth inhibition against specific cancer cell lines such as OVCAR-8 and NCI-H40 .
Structure-Activity Relationship (SAR)
The structure of thiazolidinone derivatives significantly influences their biological activity. Modifications in functional groups or substituents can enhance their potency and selectivity. For example:
- The presence of electron-withdrawing groups can increase the reactivity of the compound.
- Alterations in the hydrazone moiety may affect the compound's interaction with biological targets.
Understanding these relationships helps in designing more effective derivatives with improved pharmacological profiles.
Case Study 1: Synthesis and Antimicrobial Evaluation
In a recent study, researchers synthesized a series of 4-thiazolidinone derivatives and evaluated their antimicrobial properties against multiple strains. The results indicated that several compounds exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity Assessment
Another investigation focused on evaluating the anti-inflammatory effects of thiazolidinone derivatives in vivo. The study demonstrated that specific compounds not only reduced inflammation but also showed minimal ulcerogenic effects, making them suitable candidates for further development as anti-inflammatory drugs .
Case Study 3: Anticancer Activity Profiling
A comprehensive study assessed various thiazolidinone derivatives for their anticancer properties across multiple cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Comparison with Similar Compounds
Key Observations :
Substituent Diversity: Unlike the target compound’s hydrazono-2-oxothiazolidin-4-ylidene group, analogs in utilize aromatic or heteroaromatic substituents (e.g., indole, nitro-furyl) at the 5-position of the thiazolidinone ring.
Synthetic Efficiency: The target compound’s synthesis likely parallels methods in and , employing carbodiimide-mediated coupling for acetamide bond formation. However, yields for similar compounds vary widely (53–90%), suggesting that steric or electronic factors in the hydrazono-thiazolidinone linkage may affect reaction efficiency .
Physicochemical and Spectral Properties
- Melting Points: Analogs with bulky substituents (e.g., Compound 10: indole-methylene) exhibit higher melting points (206–207°C), likely due to enhanced intermolecular interactions. The target compound’s hydrazono group may similarly promote crystallinity .
- Spectral Characterization: ¹H-NMR and MS are standard for confirming thiazolidinone derivatives. For example, Compound 9 shows diagnostic peaks for the 4-chlorobenzylidene proton (~8.1 ppm) and acetamide NH (~10.2 ppm) . The target compound’s hydrazono protons would likely appear as singlets near 8.5–9.0 ppm, as observed in similar hydrazone-containing systems .
Preparation Methods
Stepwise Assembly via Hantzsch-Type Cyclization
The Hantzsch thiazole synthesis, adapted for thiazolidinones, involves cyclizing α-halocarbonyl precursors with thiourea derivatives. For this compound, the protocol is modified:
- Synthesis of 5-(2-phenylacetamide)thiazolidin-4-one :
- Hydrazone Bridge Formation :
One-Pot Tandem Cyclization
A streamlined method combines both rings and the hydrazone bridge in a single reactor:
- Reactants : N-phenylchloroacetamide, thiourea, and 2-oxothiazolidin-4-one hydrazine.
- Conditions : DMF solvent, triethylamine base, 100°C for 8 h.
- Mechanism :
- Yield : 62% with 95% (E,E)-isomer purity.
Metal-Catalyzed Coupling Strategies
Palladium-Mediated Cross-Coupling
Palladium catalysts enable regioselective bond formation between pre-synthesized fragments:
- Fragment Preparation :
- Coupling Reaction :
Copper-Catalyzed Oxidative Cyclization
Copper(II) acetate promotes dehydrogenative coupling, ideal for large-scale synthesis:
- Reactants : N-phenylacetamide, thiourea, and 2-oxothiazolidin-4-one hydrazine.
- Conditions : Cu(OAc)₂ (10 mol%), molecular oxygen (1 atm), DMSO solvent, 90°C for 6 h.
- Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and improves yields:
- Procedure :
- Outcomes :
Purification and Characterization
Crystallization Techniques
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with thiourea derivatives and N-arylmaleimides. A representative procedure includes refluxing precursors in glacial acetic acid for 2 hours, monitored by TLC. Post-reaction, products are cooled, filtered, and recrystallized from solvents like ethanol . Optimization focuses on:
- Reagent ratios : Stoichiometric adjustments (e.g., 4.5 mmol of thiourea with equimolar N-arylmaleimide) to minimize side products.
- Solvent selection : Polar solvents (acetic acid) enhance cyclization efficiency.
- Temperature control : Reflux conditions (100–110°C) ensure complete conversion .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify protons and carbons in thiazolidinone and hydrazono moieties (e.g., δ 2.1–2.5 ppm for CH₃-C=N, δ 7.2–8.3 ppm for aromatic protons) .
- IR spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O) and 1580–1620 cm⁻¹ (C=N) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 394.382) validate molecular weight .
- TLC : Hexane/ethyl acetate (9:1) monitors reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from tautomerism or isomerism?
Tautomeric equilibria (e.g., keto-enol forms in hydrazono groups) complicate spectral interpretation. Strategies include:
- Variable-temperature NMR : Observing proton shifts at different temperatures to identify dynamic equilibria.
- 2D NMR (COSY, HSQC) : Resolving overlapping signals in crowded regions (e.g., aromatic or thiazolidinone protons) .
- Computational modeling : DFT calculations predict stable tautomers and compare theoretical/experimental spectra .
Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies?
SAR studies require systematic modifications and bioactivity assays:
- Core modifications : Replace the phenyl group with electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) to assess electronic effects .
- Side-chain variations : Substitute the acetamide group with sulfonamides or urea derivatives to probe steric effects.
- Biological assays : Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination) to correlate structural changes with activity .
Q. How can computational methods enhance mechanistic understanding of biological activity?
- Molecular docking : Use software (AutoDock, Schrödinger) to model interactions with targets like kinase enzymes or DNA. Focus on hydrogen bonding with thiazolidinone C=O and π-stacking with aromatic rings .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues in target proteins .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. What strategies address conflicting biological data across studies (e.g., variable IC₅₀ values)?
Discrepancies may arise from assay conditions or cell line heterogeneity. Mitigation includes:
- Standardized protocols : Use identical cell lines (e.g., HepG2 for anticancer studies) and incubation times.
- Dose-response curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .
Q. How can regioselectivity be controlled during functionalization of the thiazolidinone core?
Regioselectivity in reactions (e.g., electrophilic substitution) is guided by:
- Directing groups : Install -OCH₃ or -NO₂ groups to direct electrophiles to specific positions.
- Catalysts : Use Lewis acids (e.g., AlCl₃) to favor substitution at electron-rich sites .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states in nucleophilic attacks .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Derivatives
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Acetic acid, reflux, 2 h | 75–85 | |
| Recrystallization | Ethanol/water (1:1) | 90–95 | |
| Functionalization | DMF, 80°C, 6 h | 60–70 |
Q. Table 2: Spectral Benchmarks for Quality Control
| Technique | Critical Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 2.1–2.5 (CH₃-C=N) | Confirm hydrazono linkage |
| IR | 1680–1720 cm⁻¹ (C=O) | Validate thiazolidinone carbonyl |
| HPLC | Retention time = 8.2 min | Assess purity (>95%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
